molecular formula C13H18N4O2 B12105318 tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate

tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate

Cat. No.: B12105318
M. Wt: 262.31 g/mol
InChI Key: NZOUIOZCAAPFEN-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate: is a complex organic compound that belongs to the class of indazoles Indazoles are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the indazole core, followed by functionalization at specific positions to introduce the tert-butyl, amino, and aminomethyl groups. The reaction conditions often involve the use of strong bases, protecting groups, and specific solvents to ensure the desired regioselectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to enhance efficiency and reproducibility. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting nitro groups back to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indazole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biological pathways and mechanisms.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

    3-tert-butyl-1,5-diaminopyrazole: Similar in structure but with a pyrazole ring instead of an indazole ring.

    5-amino-3-tert-butyl-1H-pyrazole: Another related compound with a pyrazole ring and similar functional groups.

Uniqueness: tert-Butyl 3-amino-5-(aminomethyl)-1H-indazole-1-carboxylate is unique due to its indazole core, which provides distinct chemical and biological properties compared to pyrazole-based compounds

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

tert-butyl 3-amino-5-(aminomethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H18N4O2/c1-13(2,3)19-12(18)17-10-5-4-8(7-14)6-9(10)11(15)16-17/h4-6H,7,14H2,1-3H3,(H2,15,16)

InChI Key

NZOUIOZCAAPFEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CN)C(=N1)N

Origin of Product

United States

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